STING agonist-1

Overview

Description

STING agonist-1, also known as G10, is a human-specific STING agonist . It has been reported to stimulate anti-tumor immunity and directly induce apoptosis in acute myeloid leukemia (AML) cells . Compared to the clinical CDN STING agonist ADU-S100, SHR1032, a novel small molecule non-CDN STING agonist, has much higher activity in human cells with different STING haplotypes and robustly induces interferon β (IFNβ) production .

Synthesis Analysis

The synthesis of STING agonists involves analyzing the structural characteristics of STING to design and synthesize a series of compounds . For example, a series of benzo[b]thiophene-2-carboxamide derivatives have been designed as potential STING agonists .Molecular Structure Analysis

The molecular structure of STING agonists has been studied using cryo-EM structures . NVS-STG2, a class of compounds that activate human STING, induces the high-order oligomerization of human STING by binding to a pocket between the transmembrane domains of the neighboring STING dimers . A small-molecule agonist, compound 53 (C53), promotes the oligomerization and activation of human STING through a mechanism orthogonal to that of cGAMP .Chemical Reactions Analysis

The chemical reactions involving STING agonists are complex and involve multiple steps. For example, the activation of STING requires its high-order oligomerization, which could be induced by binding of the endogenous ligand, cGAMP, to the cytosolic ligand-binding domain .Scientific Research Applications

Enhancing T-cell Recruitment

STING agonist-1 has been used to enhance T-cell-recruiting chemokines through the activation of the cGAS/STING pathway . This has been shown to increase cytokine release and improve tumor control in mouse models .

Inhibition of Autophagy-related Proteins

Research has shown that inhibiting the autophagy-related protein VPS34 can enhance the effects of STING agonist-1 . This suggests a potential synergy between VPS34 inhibition and therapies based on STING agonists .

Combination with Immune Checkpoint Inhibitors

Preclinical studies have shown that combining STING agonists with immune checkpoint inhibitors may improve outcomes by overcoming tumor immunosuppression .

Antiviral Applications

The activation of the cGAS/STING pathway, which can be triggered by STING agonist-1, has been shown to have potential for fighting tumors and could also be valuable in cases where a strong transient increase of the IFN response could help fight viral infection .

Development of New Cancer Therapies

Understanding how STING activation operates and identifying pathways that interfere with this process can provide significant insights for developing a new wave of STING agonist-based cancer therapies .

Mechanism of Action

Target of Action

The primary target of STING agonist-1 is the Stimulator of Interferon Genes (STING), a major component of innate immunity . STING is an endoplasmic reticulum-transmembrane adaptor protein that plays a crucial role in innate immunity by detecting cytoplasmic DNA and initiating antiviral host defense mechanisms .

Mode of Action

STING agonist-1 interacts with its target by binding to STING, leading to its activation . This activation triggers a series of downstream signaling events, including the recruitment of TANK-binding kinase 1 (TBK1) and the activation of transcription factors IRF3 and NF-κB .

Pharmacokinetics

It is known that the delivery and pharmacological properties of sting agonists are critical for their efficacy . Strategies to improve these properties, such as the development of antibody-drug conjugates (ADCs), are currently being explored .

Result of Action

The activation of STING by STING agonist-1 leads to substantial immunomodulatory impacts under a wide array of pathologic conditions . It enhances the immunotherapy efficacy of TCR-T by activating STING media and TCR signaling pathways, improving interferon-γ expression, and increasing antigens presentation of tumor cells .

Action Environment

The action of STING agonist-1 is influenced by various environmental factors. For instance, the level of expression or presentation of antigen in tumor cells affects the recognition and killing of tumor cells by TCR-T . Moreover, the tumor microenvironment can influence the efficacy of STING agonist-1, with strategies to remodel the immunosuppressive tumor microenvironment being explored .

Future Directions

The future directions for STING agonist-1 involve further understanding the role of the STING pathway in cancer immune surveillance and the development of modulators of the pathway as a strategy to stimulate antitumor immunity . There is also interest in identifying novel low molecular weight compounds that might soon move to clinical trials .

properties

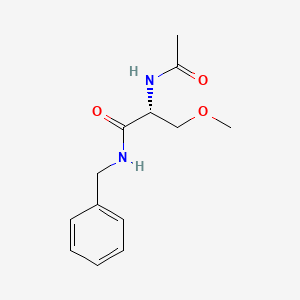

IUPAC Name |

4-[(2-chloro-6-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-3-oxo-1,4-benzothiazine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClFN2O3S/c22-16-4-1-5-17(23)15(16)11-25-18-9-13(6-7-19(18)29-12-20(25)26)21(27)24-10-14-3-2-8-28-14/h1-9H,10-12H2,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAGKYJATVFXZKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2=C(S1)C=CC(=C2)C(=O)NCC3=CC=CO3)CC4=C(C=CC=C4Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClFN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

STING agonist-1 | |

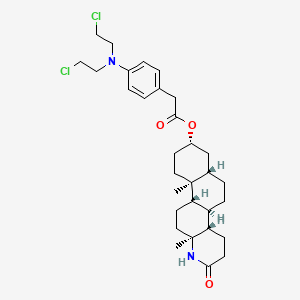

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Z)-2-hydroxy-5-methyl-7-[(4Z,6Z,10Z)-3-methyl-12-oxo-1-oxacyclododeca-4,6,10-trien-2-yl]-4-oxooct-6-enyl]piperidine-2,6-dione](/img/structure/B1674231.png)